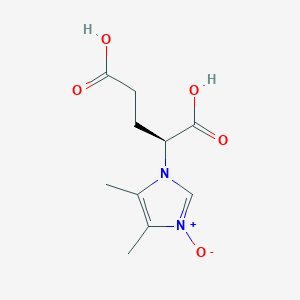![molecular formula C20H17ClN6O4 B2648773 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 847384-87-6](/img/structure/B2648773.png)
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of these types of compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In addition, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is often fused to other heterocycles, such as pyrazines and pyridazines, through a variety of synthetic routes .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the construction of heterocyclic ring systems. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
Heterocyclic Compounds as Antiasthma Agents : Research indicates that compounds within the triazolopyrimidine family, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, show potential as mediator release inhibitors in antiasthma therapy. These compounds were synthesized through a series of chemical reactions starting from arylamidines, showcasing their utility in developing pharmacological agents for asthma management Medwid et al., 1990.
Antimicrobial Activity : Another study focused on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and their derivatives, demonstrating antimicrobial activity. This suggests that compounds with a triazolopyrimidine core could serve as bases for developing new antimicrobial agents El-Agrody et al., 2001.
Insecticidal and Herbicidal Activities : The versatility of triazolopyrimidine derivatives extends to agricultural applications, where certain compounds exhibit significant insecticidal and herbicidal activities. This opens up avenues for developing safer, more effective pesticides that are crucial for crop protection and yield enhancement Fadda et al., 2017.
Antitumor and Antimicrobial Activities : Compounds utilizing enaminones and triazolopyrimidines as building blocks have been synthesized and evaluated for their antitumor and antimicrobial activities. Such studies underscore the potential of these compounds in medicinal chemistry for developing new therapeutic agents Riyadh, 2011.
Zukünftige Richtungen
The future directions for these compounds could involve further investigations into their potential applications in medicinal chemistry, such as their use as inhibitors for various biological targets . Additionally, their potential use in solar cells and as structural units of polymers could be explored .
Eigenschaften
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O4/c1-30-14-6-7-15(16(9-14)31-2)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)13-5-3-4-12(21)8-13/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAWBYBLLFHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)